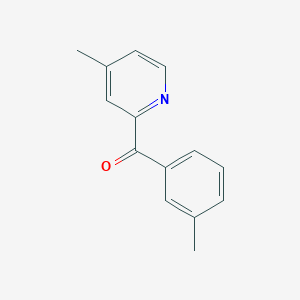

2-(3-Methylbenzoyl)-4-methylpyridine

CAS No.: 1187166-58-0

Cat. No.: VC2657295

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187166-58-0 |

|---|---|

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | (3-methylphenyl)-(4-methylpyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-11(2)6-7-15-13/h3-9H,1-2H3 |

| Standard InChI Key | JFKXJOKCKAQBPK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C |

Introduction

2-(3-Methylbenzoyl)-4-methylpyridine is an organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a 3-methylbenzoyl group at the 2-position. Such compounds are often studied for their potential applications in medicinal chemistry, material science, or as intermediates in organic synthesis.

Synthesis

The synthesis of 2-(3-Methylbenzoyl)-4-methylpyridine generally involves:

-

Starting Materials:

-

3-Methylbenzoic acid or its derivatives (e.g., acid chloride).

-

4-Methylpyridine or related pyridyl precursors.

-

-

Reaction Pathways:

-

Friedel-Crafts Acylation: Utilizing an acid chloride derivative of 3-methylbenzoic acid with aluminum chloride as a catalyst.

-

Coupling Reactions: Modern coupling techniques like Suzuki or Heck reactions may also be employed if functionalized precursors are used.

-

-

Purification:

-

Methods such as recrystallization or column chromatography are used to isolate the product.

-

Applications and Research Findings

While specific applications of this compound are not available in the search results, structurally similar compounds are often explored for:

-

Pharmaceutical Development:

-

Pyridine derivatives frequently exhibit biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

-

-

Material Science:

-

Such compounds may be used in the design of luminescent materials or as ligands in coordination chemistry.

-

-

Synthetic Intermediates:

-

The benzoyl-pyridine framework can serve as a precursor for more complex molecules.

-

Analytical Characterization

Characterization of this compound would typically involve:

-

Spectroscopic Techniques:

-

NMR (1H and 13C): To confirm the positions of substituents on the pyridine and benzene rings.

-

IR Spectroscopy: To identify functional groups like carbonyl (C=O) from the benzoyl moiety.

-

-

Mass Spectrometry (MS):

-

To verify molecular weight and fragmentation patterns.

-

-

X-Ray Crystallography:

-

If crystalline, this technique could confirm the molecular geometry.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume